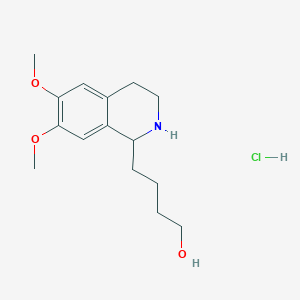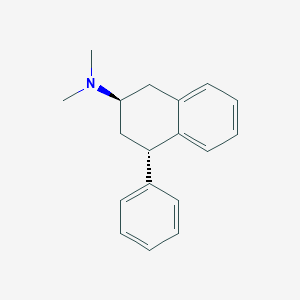
1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene (PDATN) is a chemical compound that is commonly used in scientific research. It is a polycyclic aromatic hydrocarbon that is used for a variety of purposes, including as a fluorescent probe, a molecular rotor, and a sensor for biological molecules. PDATN is a highly versatile compound that has found wide application in the fields of biochemistry, pharmacology, and materials science.
Mécanisme D'action
1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene works by binding to specific biological molecules and emitting light in response to changes in the local environment. The mechanism of action of 1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited fluorophore to a nearby acceptor molecule. 1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene emits light in response to changes in the local environment, such as changes in pH, temperature, or the presence of specific biological molecules.
Biochemical and Physiological Effects:
1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene has been shown to have a variety of biochemical and physiological effects, including the ability to bind to specific biological molecules and emit light in response to changes in the local environment. 1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene has been used to study the dynamics of biological membranes, the binding of proteins to nucleic acids, and the localization of specific biological molecules within cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene has several advantages for use in scientific research, including its high sensitivity, versatility, and ease of use. It is also relatively inexpensive and widely available. However, 1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene has some limitations, including its potential toxicity and the need for specialized equipment to measure fluorescence.
Orientations Futures
There are many future directions for the use of 1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene in scientific research. One potential application is in the development of new sensors for the detection of biological molecules, such as proteins and nucleic acids. 1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene could also be used to study the dynamics of biological membranes and the localization of specific biological molecules within cells. Additionally, 1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene could be used to develop new materials for use in biomedical applications, such as drug delivery and tissue engineering.
Méthodes De Synthèse
1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedel-Crafts acylation, and reductive amination. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine in the presence of a Lewis acid catalyst. Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Applications De Recherche Scientifique
1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene has been used extensively in scientific research as a fluorescent probe for a variety of biological molecules, including proteins, nucleic acids, and lipids. It has also been used as a molecular rotor to study the dynamics of biological membranes and as a sensor for the detection of biological molecules. 1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene has found application in the fields of biochemistry, pharmacology, and materials science.
Propriétés
Numéro CAS |
152786-06-6 |
|---|---|
Nom du produit |
1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene |
Formule moléculaire |
C18H21N |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
(2R,4S)-N,N-dimethyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C18H21N/c1-19(2)16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,12-13H2,1-2H3/t16-,18-/m0/s1 |
Clé InChI |
DXJUCAUQIHNOAF-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)[C@@H]1C[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |
SMILES |
CN(C)C1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
SMILES canonique |
CN(C)C1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Synonymes |
1-phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene H2-PAT trans-4-phenyl-2-N,N-dimethylaminotetralin trans-PAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



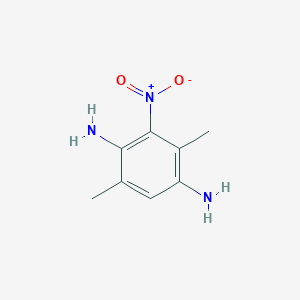
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
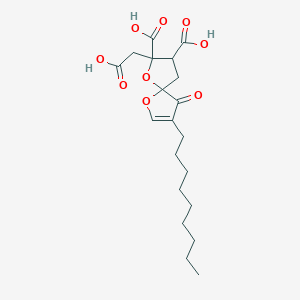
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)
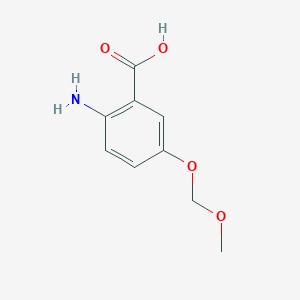
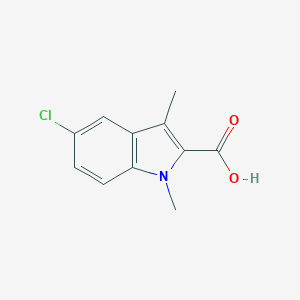

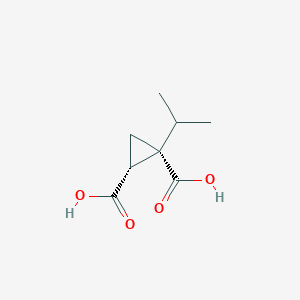
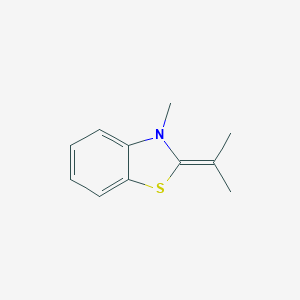

![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
